molecular formula C11H15F2N5 B11734206 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11734206
M. Wt: 255.27 g/mol
InChI Key: CBPLMYQAOUEBMX-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a difluoromethyl group, and the other with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine can be achieved through a multi-step process involving the following key steps:

  • Formation of 1-(difluoromethyl)-1H-pyrazole

    • Starting material: 1H-pyrazole
    • Reagent: Difluoromethylating agent (e.g., difluoromethyl iodide)
    • Conditions: Base (e.g., potassium carbonate), solvent (e.g., dimethyl sulfoxide), temperature (e.g., 80°C)
  • Formation of 1,4-dimethyl-1H-pyrazole

    • Starting material: 1H-pyrazole
    • Reagent: Methylating agent (e.g., methyl iodide)
    • Conditions: Base (e.g., sodium hydride), solvent (e.g., tetrahydrofuran), temperature (e.g., 60°C)
  • Coupling of the two pyrazole derivatives

    • Reagents: 1-(difluoromethyl)-1H-pyrazole, 1,4-dimethyl-1H-pyrazole, and a coupling agent (e.g., N,N’-dicyclohexylcarbodiimide)
    • Conditions: Solvent (e.g., dichloromethane), temperature (e.g., room temperature)

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key considerations include the selection of cost-effective reagents, efficient reaction conditions, and scalable purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Reagents: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)
    • Conditions: Solvent (e.g., water, acetic acid), temperature (e.g., room temperature to 80°C)
    • Major products: Oxidized derivatives of the pyrazole rings
  • Reduction

    • Reagents: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
    • Conditions: Solvent (e.g., ethanol, tetrahydrofuran), temperature (e.g., room temperature to 60°C)
    • Major products: Reduced derivatives of the pyrazole rings
  • Substitution

    • Reagents: Nucleophiles (e.g., amines, thiols)
    • Conditions: Solvent (e.g., dimethylformamide, dichloromethane), temperature (e.g., room temperature to 80°C)
    • Major products: Substituted pyrazole derivatives

Scientific Research Applications

Chemistry

    Catalysis: {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways, due to its unique structural features.

Medicine

    Drug Development: The compound can serve as a lead compound for the development of new pharmaceuticals, particularly for the treatment of diseases such as cancer and inflammation.

Industry

    Agrochemicals: The compound can be used as an active ingredient in pesticides and herbicides, providing effective control of pests and weeds.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoromethyl and dimethyl groups contribute to its binding affinity and specificity, allowing it to modulate the activity of its targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(difluoromethyl)-1H-pyrazole
  • 1,4-dimethyl-1H-pyrazole
  • 1-(trifluoromethyl)-1H-pyrazole
  • 1,3-dimethyl-1H-pyrazole

Uniqueness

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine is unique due to the presence of both difluoromethyl and dimethyl groups on the pyrazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H15F2N5

Molecular Weight

255.27 g/mol

IUPAC Name

1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(2,4-dimethylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C11H15F2N5/c1-8-5-16-17(2)10(8)7-14-6-9-3-4-15-18(9)11(12)13/h3-5,11,14H,6-7H2,1-2H3

InChI Key

CBPLMYQAOUEBMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNCC2=CC=NN2C(F)F

Origin of Product

United States

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